Thallium (I) ethanolate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thallium (I) ethanolate, also known as this compound, is a useful research compound. Its molecular formula is C2H6OTl and its molecular weight is 250.45 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

准备方法

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

化学反应分析

Types of Reactions: Thallium (I) ethanolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to thallium (III) compounds using strong oxidizing agents such as nitric acid or chlorine.

Reduction: this compound can be reduced to metallic thallium using reducing agents like hydrogen gas or sodium borohydride.

Substitution: this compound can undergo substitution reactions with halogens to form thallium halides.

Major Products:

Oxidation: Thallium (III) nitrate or thallium (III) chloride.

Reduction: Metallic thallium.

Substitution: Thallium chloride, thallium bromide, or thallium iodide.

科学研究应用

Thallium (I) ethanolate has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions due to its strong oxidizing properties[][1].

作用机制

Thallium (I) ethanolate exerts its effects primarily through its strong oxidizing properties. It can disrupt cellular processes by interfering with the function of enzymes and proteins. Thallium ions can replace potassium ions in biological systems, leading to disruptions in cellular homeostasis and metabolic processes. This can result in oxidative stress, mitochondrial dysfunction, and cell death .

相似化合物的比较

Thallium (I) hydroxide: Similar in terms of its oxidation state and reactivity but differs in its solubility and specific applications.

Thallium (I) bromide: Similar in terms of its oxidation state and reactivity but differs in its physical properties and specific applications.

Thallium (I) chloride: Similar in terms of its oxidation state and reactivity but differs in its physical properties and specific applications.

生物活性

Thallium (I) ethanolate, a compound of thallium, has garnered attention due to its significant biological activity, particularly its toxicity and effects on cellular metabolism. This article explores the biological implications of this compound, including its mechanisms of action, toxicological effects, and relevant case studies.

This compound is an organothallium compound with the formula C2H5OTl. As a thallium salt, it exhibits properties typical of thallium compounds, including high toxicity. The compound is known to interfere with various biochemical processes in living organisms:

- Potassium Transport Interference : Thallium ions mimic potassium ions due to their similar ionic radii, leading to disruptions in potassium-dependent processes such as those mediated by Na+/K+-ATPase. This interference can affect muscle contraction and neuronal signaling .

- Mitochondrial Dysfunction : Thallium binds to thiol groups in proteins, particularly in mitochondrial membranes, disrupting oxidative phosphorylation and ATP production. This can lead to increased oxidative stress within cells .

- Alterations in Energy Metabolism : Research has shown that thallium exposure results in significant changes in energy metabolism, as indicated by increased lactate and ethanol production in cell cultures. For instance, lactate levels increased significantly in thallium-treated immortalized hippocampal neurons .

Toxicological Effects

The toxicity of this compound is well-documented, with both acute and chronic exposure leading to severe health consequences:

- Acute Toxicity : Oral intake of thallium can be lethal at doses ranging from 20 to 60 mg/kg body weight. Symptoms include anorexia, vomiting, mental depression, hair loss, and respiratory failure . The biological half-life of thallium in urine ranges from 3 to 12.5 days, depending on exposure duration and individual factors .

- Chronic Toxicity : Chronic exposure can result in prolonged retention of thallium in body tissues such as bones and kidneys. This can lead to persistent symptoms even after cessation of exposure .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cell Culture Studies : A study involving immortalized hippocampal neurons demonstrated that exposure to thallium at concentrations as low as 10 µg/L significantly increased lactate and ethanol production after 24 hours. The ethanol concentration reached up to 0.58 mmol/L following treatment .

- Toxicological Reviews : Comprehensive reviews have highlighted the mechanisms through which thallium induces toxicity, including oxidative stress induction and disruption of mitochondrial function. These reviews compile data from various animal studies illustrating the effects of thallium compounds on health outcomes .

- Clinical Observations : Clinical data indicate that individuals exposed to high levels of thallium exhibit symptoms consistent with both acute and chronic poisoning. Long-term studies have shown that even after exposure ends, individuals may continue to show elevated levels of thallium in biological samples for extended periods .

Summary Table of Biological Effects

属性

CAS 编号 |

20398-06-5 |

|---|---|

分子式 |

C2H6OTl |

分子量 |

250.45 g/mol |

IUPAC 名称 |

ethanolate;thallium(1+) |

InChI |

InChI=1S/C2H6O.Tl/c1-2-3;/h3H,2H2,1H3; |

InChI 键 |

ZWYFUZVIDNRFQU-UHFFFAOYSA-N |

SMILES |

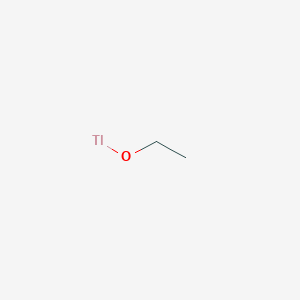

CC[O-].[Tl+] |

规范 SMILES |

CCO.[Tl] |

Key on ui other cas no. |

20398-06-5 |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

同义词 |

thallium ethoxide thallous ethoxide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。